2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

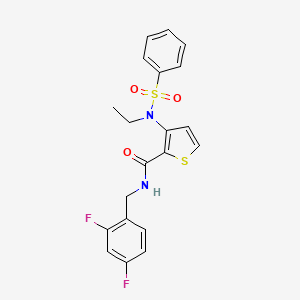

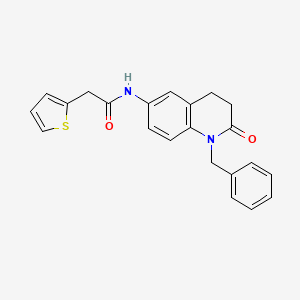

The compound “2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile” is a chemical compound with a complex structure. It contains an isoquinoline ring, which is a structural isomer of quinoline, possessing a nitrogen-containing heteroaromatic and benzene-ring-fused system . This compound is offered by Benchchem for scientific research.

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of fluorinated isoquinolines has been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

The molecular structure of this compound is complex, containing an isoquinoline ring, a fluorobenzyl group, and a thioacetonitrile group. The presence of these groups can significantly influence the properties and reactivity of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, arynes can react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Sensors

A study on fluorogenic chemodosimetric behaviors towards transition-metal ions revealed that thioamide derivatives of 8-hydroxyquinoline-benzothiazole, which share structural similarity with the compound , exhibit highly selective fluorescence-enhancing properties for Hg2+ ions in aqueous acetonitrile solution. This selectivity is due to the transformation of a weak fluorescent thioamide derivative into a highly fluorescent amide analogue upon interaction with Hg2+ ions (Song et al., 2006).

Charge Transfer and Fluorescence

Research on intramolecular charge transfer (ICT) with planarized aminobenzonitrile derivatives demonstrated significant findings that could relate to the structural functionalities of "2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile". Planarized molecules like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) showed fast and efficient ICT along with dual fluorescence in a variety of solvents, which might suggest potential applications of similar compounds in fluorescent materials or molecular probes (Zachariasse et al., 2004).

Molecular Synthesis

A facile synthesis of tetrahydrobenzo[f]isoquinolines was achieved through base-catalyzed ring transformation, indicating that the core structure of "2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile" can be synthetically versatile and useful in generating novel compounds with potential biological or material applications (Pratap et al., 2007).

Magnetic Refrigeration and Single Molecule-Magnet Behavior

Research on Ln4 clusters based on bidentate Schiff base ligands, similar in complexity to the query compound, has shown magnetic refrigeration and single molecule-magnet (SMM) behavior. This suggests that compounds with complex architectures involving isoquinoline units could have applications in advanced magnetic materials and molecular electronics (Wang et al., 2018).

Eigenschaften

IUPAC Name |

2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2OS/c19-14-6-4-13(5-7-14)12-22-17-3-1-2-16-15(17)8-10-21-18(16)23-11-9-20/h1-8,10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELOEXCSUFFNEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2SCC#N)C(=C1)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2925743.png)

![N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2925746.png)

![7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B2925752.png)

![3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2925754.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2925757.png)

![(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid](/img/structure/B2925759.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925763.png)